molecular formula C20H23Cl2NOS B11701131 3-(Adamantan-1-ylmethyl)-2-(3,4-dichlorophenyl)-1,3-thiazolidin-4-one

3-(Adamantan-1-ylmethyl)-2-(3,4-dichlorophenyl)-1,3-thiazolidin-4-one

Cat. No.: B11701131
M. Wt: 396.4 g/mol
InChI Key: ZTMYAIXIZRSNCZ-UHFFFAOYSA-N
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Description

3-[(ADAMANTAN-1-YL)METHYL]-2-(3,4-DICHLOROPHENYL)-1,3-THIAZOLIDIN-4-ONE is a compound that belongs to the class of thiazolidinones, which are known for their diverse biological activities. The presence of the adamantane moiety, a bulky and rigid structure, imparts unique physicochemical properties to the compound, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(ADAMANTAN-1-YL)METHYL]-2-(3,4-DICHLOROPHENYL)-1,3-THIAZOLIDIN-4-ONE typically involves the reaction of adamantan-1-ylmethylamine with 3,4-dichlorophenyl isothiocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene, and requires a catalyst such as triethylamine to facilitate the formation of the thiazolidinone ring .

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-[(ADAMANTAN-1-YL)METHYL]-2-(3,4-DICHLOROPHENYL)-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-[(ADAMANTAN-1-YL)METHYL]-2-(3,4-DICHLOROPHENYL)-1,3-THIAZOLIDIN-4-ONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the context of metabolic pathways involving sulfur-containing compounds.

    Medicine: Investigated for its potential therapeutic effects, including antiviral, antibacterial, and anticancer activities.

    Industry: Utilized in the development of advanced polymers and coatings due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-[(ADAMANTAN-1-YL)METHYL]-2-(3,4-DICHLOROPHENYL)-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The adamantane moiety enhances the compound’s ability to penetrate biological membranes, while the thiazolidinone ring interacts with active sites of enzymes, inhibiting their activity. This dual action makes the compound effective in disrupting various biological pathways .

Properties

Molecular Formula

C20H23Cl2NOS

Molecular Weight

396.4 g/mol

IUPAC Name

3-(1-adamantylmethyl)-2-(3,4-dichlorophenyl)-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H23Cl2NOS/c21-16-2-1-15(6-17(16)22)19-23(18(24)10-25-19)11-20-7-12-3-13(8-20)5-14(4-12)9-20/h1-2,6,12-14,19H,3-5,7-11H2

InChI Key

ZTMYAIXIZRSNCZ-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CN4C(SCC4=O)C5=CC(=C(C=C5)Cl)Cl

Origin of Product

United States

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